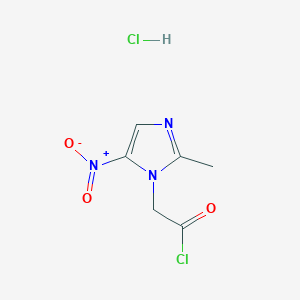

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

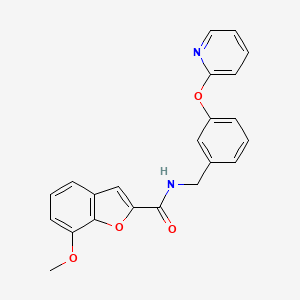

“2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid” is an analytical standard with the empirical formula C6H7N3O4 . It is also known as 1-Carboxymethylmetronidazole, 2-Methyl-5-nitroimidazole-1-acetic acid, and Metronidazole-1-acetic acid . It is a derivative of metronidazole, a commonly used drug for treating giardiasis and trichomoniasis .

Molecular Structure Analysis

The molecular weight of “2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid” is 185.14 . The SMILES string representation of the molecule is O=C(O)CN1C©=NC=C1N+=O .Physical and Chemical Properties Analysis

The compound is an analytical standard with an assay of ≥97.5% (GC) . It has a limited shelf life, with the expiry date mentioned on the label . It is suitable for HPLC and gas chromatography (GC) techniques .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole derivatives like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride, have been investigated for their potential as corrosion inhibitors. These compounds have demonstrated efficacy in protecting mild steel in hydrochloric acid solution, showcasing their relevance in materials science and engineering. Their inhibition mechanism has been elucidated through techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, further supported by scanning electron microscopy (SEM) analyses (Zhang et al., 2015).

Synthesis of Nitroimidazole Isotopes

The synthesis of isotopically labeled compounds is crucial for tracer and imaging studies in chemistry and biology. A method for converting 2-methyl-4(5)-nitroimidazole into 2-methyl-4(5)-nitro[15N1(3)]imidazole has been reported, involving a four-stage process that includes nitration, treatment with glycine, and subsequent reactions leading to the target compound. This work underscores the utility of nitroimidazole derivatives in the synthesis of labeled compounds for research applications (Suwiński & Szczepankiewicz, 1996).

Heterocyclic Chemistry

Research in heterocyclic chemistry often involves the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. Imidazole derivatives, including those related to this compound, have been employed in the synthesis of various heterocyclic compounds. These efforts have contributed to the development of new synthetic routes and the exploration of chemical reactivity patterns characteristic of imidazole-based compounds (Eweiss & Osman, 1980).

Bioconjugation and Complex Formation

The conjugation of bioactive molecules with metal ions can enhance their biological efficacy or modify their physical properties for specific applications. Nitroimidazole derivatives have been utilized to synthesize heteroscorpionate ligands and their copper(II) complexes. These complexes have shown promise in biological studies, including cytotoxic activity against tumor cell lines, demonstrating the potential of imidazole derivatives in the development of novel therapeutic agents (Pellei et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contain the 1, 3-diazole ring . The broad range of biological activities exhibited by imidazole derivatives suggests potential for the development of novel drugs .

Mecanismo De Acción

Target of Action

The compound, also known as 1-Carboxymethylmetronidazole , is a derivative of metronidazole . Metronidazole is a well-known drug used to combat anaerobic bacterial and parasitic infections . Therefore, the primary targets of this compound are likely to be similar, i.e., anaerobic bacteria and parasites.

Mode of Action

Metronidazole is a prodrug; it is intracellularly reduced by redox-active compounds, such as ferredoxin, to form reactive nitro radicals that are cytotoxic . These radicals can damage DNA and other critical biomolecules, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve DNA synthesis and repair, given the DNA-damaging effects of its parent compound, metronidazole . The disruption of these pathways can inhibit the growth and proliferation of the targeted anaerobic bacteria and parasites.

Pharmacokinetics

Metronidazole, the parent compound, is known to have high gastrointestinal absorption and is distributed throughout the body, crossing both the blood-brain barrier and the placenta . It is metabolized in the liver and excreted mainly through the kidneys . The compound’s ADME properties could be similar, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action would be the inhibition of growth and eventual death of the targeted anaerobic bacteria and parasites. This is achieved through the cytotoxic effects of the reactive nitro radicals formed during the compound’s intracellular reduction .

Análisis Bioquímico

Biochemical Properties

It is known that metronidazole, a related compound, interacts with various enzymes and proteins

Cellular Effects

Derivatives of metronidazole have been shown to exhibit antibacterial and anti-parasitic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects .

Propiedades

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIUBHTRGOMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)

![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)